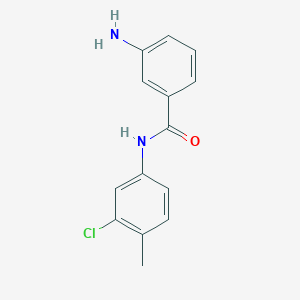

3-Amino-N-(3-chloro-4-methylphenyl)benzamide

Description

3-Amino-N-(3-chloro-4-methylphenyl)benzamide (CAS: 115175-22-9) is a benzamide derivative with the molecular formula C₁₃H₁₁ClN₂O (MW: 246.70) . Its structure comprises a benzamide core substituted with an amino group at position 3 and an N-linked 3-chloro-4-methylphenyl moiety. This compound is of interest due to its structural similarity to bioactive benzamides, which often exhibit diverse pharmacological properties, including kinase inhibition, antiviral activity, and tubulin binding .

Properties

IUPAC Name |

3-amino-N-(3-chloro-4-methylphenyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN2O/c1-9-5-6-12(8-13(9)15)17-14(18)10-3-2-4-11(16)7-10/h2-8H,16H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNQODSCKOXHIHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-N-(3-chloro-4-methylphenyl)benzamide typically involves the acylation of 3-chloro-4-methylaniline with benzoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually heated to facilitate the acylation process.

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up using continuous flow processes. This method involves the use of microreactor systems to control the reaction conditions precisely, ensuring high yield and purity of the product. The continuous flow process also allows for better heat management and reduces the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions

3-Amino-N-(3-chloro-4-methylphenyl)benzamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

3-Amino-N-(3-chloro-4-methylphenyl)benzamide serves as a versatile building block in organic synthesis. It is utilized in:

- Synthesis of complex organic molecules : The compound acts as an intermediate in various chemical reactions, including nucleophilic substitutions and coupling reactions.

- Study of reaction mechanisms : Its unique structure allows researchers to explore different chemical pathways and interactions.

Biology

The compound has garnered interest for its potential biological activities:

- Antimicrobial Properties : Preliminary studies suggest that it may exhibit antimicrobial effects, making it a candidate for further investigation in infectious disease research.

- Anticancer Activity : Research indicates that it could inhibit specific enzymes involved in cancer pathways, suggesting its role as a potential anticancer agent.

Medicine

In the pharmaceutical field, this compound is being explored for:

- Drug Development : Its ability to modulate enzyme activity positions it as a promising candidate for developing anti-inflammatory and anticancer drugs.

- Biochemical Probes : The compound's structural features may influence biological interactions, making it useful in proteomics and molecular biology studies .

Case Studies

- Anticancer Activity Study : A study demonstrated that derivatives of this compound showed promising results in inhibiting tumor growth in vitro by targeting specific cancer cell lines.

- Antimicrobial Efficacy Evaluation : Research evaluated the antimicrobial properties of the compound against various bacterial strains, showing significant inhibition at certain concentrations.

Mechanism of Action

The mechanism of action of 3-Amino-N-(3-chloro-4-methylphenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Stability Considerations

The amide bond in benzamide derivatives is prone to hydrolysis, limiting metabolic stability. Cyclized analogs (e.g., isoindolin-1-ones) show improved stability, as demonstrated in antiviral studies . However, this compound retains the classic benzamide structure, which may require formulation adjustments for in vivo applications.

Key Research Findings

Tubulin Binding and Anticancer Potential

Chloro-substituted benzamides, such as 16d (3-chloro analog), exhibit higher tubulin polymerization inhibition than non-chlorinated counterparts, indicating that chlorine enhances hydrophobic interactions with tubulin pockets . The target compound’s 3-chloro-4-methylphenyl group may confer similar advantages, though specific data are lacking.

Antiviral Activity

N-aryl benzamides with methoxy groups (e.g., 3-amino-N-(4-bromophenyl)-4-methoxybenzamide) show moderate anti-EV-A71 activity. The target compound’s lack of methoxy or bromo substituents may reduce antiviral efficacy but could be optimized through structural modifications .

Kinase and HDAC Inhibition

Benzamides with quinoline and chlorophenyl groups (e.g., ) act as dual BET/HDAC inhibitors, highlighting the scaffold’s versatility. The target compound’s amino group could serve as a handle for further functionalization to enhance kinase selectivity .

Biological Activity

3-Amino-N-(3-chloro-4-methylphenyl)benzamide, a compound with potential therapeutic applications, has garnered attention for its biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : CHClNO

- CAS Number : 1016688-52-0

The compound features an amine group and a chloro-substituted aromatic ring, which are critical for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The functional groups present allow the compound to form hydrogen bonds, ionic interactions, and hydrophobic interactions, influencing the activity of these targets.

Antibacterial Activity

Recent studies have evaluated the antibacterial properties of related compounds. For instance, compounds with similar structures have shown significant inhibition against gram-positive bacteria like Staphylococcus aureus and gram-negative bacteria such as Chromobacterium violaceum. The zones of inhibition reported were 20.5 ± 0.4 mm and 17.0 ± 0.3 mm respectively, which indicates moderate antibacterial activity compared to standard antibiotics like Streptomycin .

| Compound | Zone of Inhibition (mm) | Standard (Streptomycin) |

|---|---|---|

| This compound | 20.5 ± 0.4 (S. aureus) | 36.6 ± 0.3 |

| 17.0 ± 0.3 (C. violaceum) | 29.1 ± 0.2 |

Cytotoxicity and Anticancer Activity

In vitro studies have demonstrated that derivatives of similar benzamide compounds exhibit cytotoxic effects against various cancer cell lines. For example, compounds with structural similarities have shown IC values ranging from 7 µM to over 40 µM against cell lines such as MCF-7 and NCI-H460 .

Study on Urease Inhibition

A study focusing on similar thiourea hybrids demonstrated potent urease inhibitory activity with IC values as low as 0.0019 µM, significantly outperforming standard inhibitors . This suggests that modifications in the chemical structure can enhance biological efficacy.

Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding affinity of the compound to various biological targets, revealing potential interactions that could lead to therapeutic applications in cancer treatment and antimicrobial therapies .

Q & A

Q. What are the standard synthetic routes for preparing 3-Amino-N-(3-chloro-4-methylphenyl)benzamide and its derivatives?

The compound is typically synthesized via amide coupling between a substituted benzoyl chloride and an aromatic amine. For example, a related benzamide derivative (N-(3-chlorophenethyl)-4-nitrobenzamide) was synthesized by reacting 4-nitrobenzoyl chloride with 2-(3-chlorophenyl)ethan-1-amine under reflux in anhydrous dichloromethane, using triethylamine as a base to neutralize HCl byproducts . Optimization of solvent (e.g., THF, DMF) and coupling agents (e.g., HATU, DCC) may enhance yield. Post-synthesis purification often involves column chromatography or recrystallization.

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

Key techniques include:

- NMR spectroscopy (1H, 13C) to confirm amine and amide proton environments and aromatic substitution patterns.

- Mass spectrometry (ESI-MS) to verify molecular ion peaks and fragmentation pathways.

- UV-Vis spectroscopy to analyze electronic transitions, particularly useful for nitro- or amino-substituted derivatives .

- X-ray crystallography (where applicable) to resolve crystal packing and intermolecular interactions, as demonstrated for structurally similar 4-chloro-N-(3-chlorophenyl)benzamide .

Q. How does the chloro-methyl substitution on the phenyl ring influence the compound’s reactivity in nucleophilic substitution reactions?

The electron-withdrawing chloro group activates the aromatic ring toward electrophilic substitution, while the methyl group introduces steric hindrance. For example, in related benzamides, nucleophilic substitution at the chloro position proceeds efficiently with strong nucleophiles (e.g., amines, alkoxides) under polar aprotic solvents (e.g., DMSO, DMF) at elevated temperatures (80–120°C) . Kinetic studies using HPLC or TLC can monitor reaction progress.

Advanced Research Questions

Q. What computational strategies are employed to predict the binding affinity of this compound to bacterial enzymes like acps-pptase?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations are used to model interactions between the benzamide scaffold and enzyme active sites. For instance, similar compounds targeting acps-pptase were evaluated using binding free energy calculations (MM-PBSA/GBSA) and hydrogen-bond analysis with PyMOL . Validation against experimental IC50 values ensures predictive accuracy.

Q. How can structural contradictions in bioactivity data between similar benzamide derivatives be resolved?

Discrepancies often arise from variations in assay conditions (e.g., pH, temperature) or substituent effects. A systematic approach includes:

- Meta-analysis of published IC50/EC50 values under standardized conditions.

- SAR studies to isolate the impact of specific functional groups (e.g., trifluoromethyl vs. nitro groups on bacterial inhibition) .

- Crystallographic data to correlate binding modes with activity, as seen in triazole-benzamide hybrids .

Q. What role do biochemical pathways (e.g., fatty acid biosynthesis) play in the antibacterial mechanism of this compound analogs?

The compound’s analogs inhibit enzymes like acps-pptase, which are critical in bacterial lipid biosynthesis. Experimental validation involves:

- Enzyme inhibition assays (e.g., spectrophotometric monitoring of NADH oxidation).

- Pathway disruption analysis via metabolomics (LC-MS) to track accumulation of pathway intermediates .

- Gene knockout studies in bacterial strains to confirm target specificity.

Q. How can regioselective functionalization of the benzamide core be achieved to optimize pharmacokinetic properties?

Strategies include:

- Protecting group chemistry (e.g., Boc for amines) to direct reactions to specific sites.

- Directed ortho-metalation (e.g., using LDA) for halogenation or alkylation at the 3-position.

- Late-stage diversification via Suzuki-Miyaura coupling to introduce aryl/heteroaryl groups, as applied to related pyrimidine-benzamide hybrids .

Methodological Considerations

Q. What experimental controls are critical when assessing the compound’s stability under physiological conditions?

Q. How can crystallographic data resolve ambiguities in the compound’s tautomeric forms?

Single-crystal X-ray diffraction provides unambiguous evidence of tautomerism. For example, in 4-chloro-N-(3-chlorophenyl)benzamide, the amide carbonyl and chloro groups were shown to adopt a planar configuration, excluding enol tautomers . Synchrotron radiation (e.g., λ = 0.7–1.0 Å) enhances resolution for hydrogen atom positioning.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.